7-クロロ-1-メチル-5-ニトロ-1H-ベンゾイミダゾール

説明

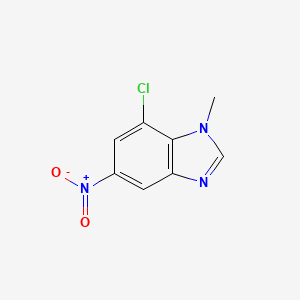

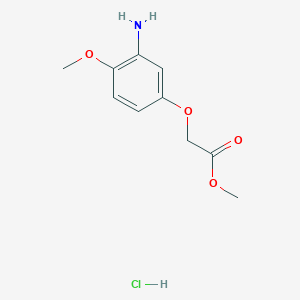

7-Chloro-1-methyl-5-nitro-1H-benzimidazole is a useful research compound. Its molecular formula is C8H6ClN3O2 and its molecular weight is 211.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality 7-Chloro-1-methyl-5-nitro-1H-benzimidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Chloro-1-methyl-5-nitro-1H-benzimidazole including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

抗菌活性

7-クロロ-1-メチル-5-ニトロ-1H-ベンゾイミダゾール: は、抗菌剤としての可能性を探求されています。ベンゾイミダゾール誘導体は、幅広い生物活性を示すことが知られており、その抗菌特性は特に重要です。 それらは、さまざまな菌株の細菌および真菌に対してテストされており、微生物の増殖を阻害する有望な結果を示しています .

抗がん研究

この化合物は、抗がん研究の文脈でも調査されています。ベンゾイミダゾールは、細胞内の生体高分子と相互作用することができ、がん細胞の生存に不可欠なプロセスを破壊する可能性があります。 ベンゾイミダゾール環上のニトロとクロロ置換基は、これらの特性を高める可能性があり、化学療法剤としてのさらなる研究の候補となっています .

抗ウイルス用途

ベンゾイミダゾール誘導体の構造は、ヌクレオチドと類似しているため、ウイルス複製を妨げる可能性があります。研究では、特定のベンゾイミダゾール化合物が逆転写酵素阻害剤として作用する可能性があることが示されており、これはHIV治療で活用できるメカニズムです。 7-クロロ-1-メチル-5-ニトロ-1H-ベンゾイミダゾールの特定の置換は、さらなる探索に値する独自の抗ウイルス能力を提供する可能性があります .

薬理学的意義

薬理学において、7-クロロ-1-メチル-5-ニトロ-1H-ベンゾイミダゾールは、創薬のリード化合物として役立つ可能性があります。 その分子構造は、さまざまな生物学的標的との相互作用を強化するために改変することができ、潜在的に、効力と安全性プロファイルが向上した新しい薬剤の開発につながります .

工業用途

主に医療用途で研究されていますが、ベンゾイミダゾール誘導体は、産業設定でも用途が見つかります。それらは、腐食防止剤、コーティング、または合成材料の一部として機能することができます。 7-クロロ-1-メチル-5-ニトロ-1H-ベンゾイミダゾールの特定の特性は、特殊な産業用途に合わせて調整することができます .

環境影響研究

化学物質の環境影響は、重要な研究分野です。 7-クロロ-1-メチル-5-ニトロ-1H-ベンゾイミダゾールの分解、生物蓄積、毒性に関する研究は、安全な取り扱いと廃棄方法を確保し、生態系への潜在的な影響を評価するために不可欠です .

生化学研究

生化学研究では、7-クロロ-1-メチル-5-ニトロ-1H-ベンゾイミダゾールは、試薬またはより複雑な分子を合成するためのビルディングブロックとして使用できます。 さまざまな条件下での反応性と安定性は、生化学的経路とプロセスを研究するための貴重なツールとなっています .

合成方法の開発

7-クロロ-1-メチル-5-ニトロ-1H-ベンゾイミダゾールの効率的な合成方法を開発することは、研究と産業におけるその用途にとって重要です。 合成化学の進歩により、より費用対効果が高く環境に優しい生産方法が実現し、大規模な使用に不可欠です .

作用機序

Target of Action

It is known that benzimidazole derivatives, which include this compound, are structural isosters of naturally occurring nucleotides, allowing them to interact easily with the biopolymers of the living system .

Mode of Action

Benzimidazole derivatives are known to exhibit a broad range of chemical and biological properties, suggesting a diverse range of interactions with their targets .

Biochemical Pathways

Benzimidazole derivatives have been reported to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Pharmacokinetics

Benzimidazole derivatives are known to have outstanding bioavailability, safety, and stability profiles .

Result of Action

Benzimidazole derivatives are known to exert excellent bioactivity against many ailments .

Action Environment

Benzimidazole derivatives are known for their versatility and utility in a number of areas, suggesting that they may be robust to a variety of environmental conditions .

生化学分析

Biochemical Properties

7-Chloro-1-methyl-5-nitro-1H-benzimidazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, benzimidazole derivatives, including 7-Chloro-1-methyl-5-nitro-1H-benzimidazole, have been shown to inhibit tubulin polymerization, which is crucial for cell division . This interaction disrupts the mitotic spindle formation, leading to cell cycle arrest and apoptosis. Additionally, 7-Chloro-1-methyl-5-nitro-1H-benzimidazole may interact with other biomolecules, such as DNA and RNA, affecting their synthesis and function.

Cellular Effects

The effects of 7-Chloro-1-methyl-5-nitro-1H-benzimidazole on various cell types and cellular processes are profound. It influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, the compound’s interaction with tubulin leads to the inhibition of cell division, which can result in the suppression of tumor growth . Furthermore, 7-Chloro-1-methyl-5-nitro-1H-benzimidazole has been reported to induce oxidative stress in cells, leading to the activation of stress response pathways and apoptosis.

Molecular Mechanism

The molecular mechanism of action of 7-Chloro-1-methyl-5-nitro-1H-benzimidazole involves several key processes. The compound binds to tubulin, inhibiting its polymerization and disrupting the formation of the mitotic spindle . This action leads to cell cycle arrest at the G2/M phase and subsequent apoptosis. Additionally, 7-Chloro-1-methyl-5-nitro-1H-benzimidazole may inhibit the activity of certain enzymes involved in DNA and RNA synthesis, further contributing to its antiproliferative effects. The compound’s ability to induce oxidative stress also plays a role in its cytotoxicity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7-Chloro-1-methyl-5-nitro-1H-benzimidazole change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 7-Chloro-1-methyl-5-nitro-1H-benzimidazole remains stable under specific conditions, but its degradation products may also exhibit biological activity . Long-term exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in vitro and in vivo.

Dosage Effects in Animal Models

The effects of 7-Chloro-1-methyl-5-nitro-1H-benzimidazole vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as tumor growth inhibition and antiparasitic activity . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity. It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

7-Chloro-1-methyl-5-nitro-1H-benzimidazole is involved in various metabolic pathways. The compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its biotransformation and elimination from the body . The metabolic products of 7-Chloro-1-methyl-5-nitro-1H-benzimidazole may also exhibit biological activity, contributing to its overall pharmacological effects. Additionally, the compound may affect metabolic flux and metabolite levels, influencing cellular metabolism.

Transport and Distribution

The transport and distribution of 7-Chloro-1-methyl-5-nitro-1H-benzimidazole within cells and tissues are crucial for its biological activity. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cells, 7-Chloro-1-methyl-5-nitro-1H-benzimidazole may localize to specific cellular compartments, such as the cytoplasm and nucleus, where it exerts its effects. The distribution of the compound within tissues also determines its therapeutic efficacy and potential side effects.

Subcellular Localization

The subcellular localization of 7-Chloro-1-methyl-5-nitro-1H-benzimidazole is essential for its activity and function. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications . For example, 7-Chloro-1-methyl-5-nitro-1H-benzimidazole may accumulate in the nucleus, where it interacts with DNA and RNA, affecting their synthesis and function. The localization of the compound within subcellular compartments also influences its stability and degradation.

特性

IUPAC Name |

7-chloro-1-methyl-5-nitrobenzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3O2/c1-11-4-10-7-3-5(12(13)14)2-6(9)8(7)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGZVRISBIBYVNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1C(=CC(=C2)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201259377 | |

| Record name | 1H-Benzimidazole, 7-chloro-1-methyl-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201259377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1287218-23-8 | |

| Record name | 1H-Benzimidazole, 7-chloro-1-methyl-5-nitro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1287218-23-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Benzimidazole, 7-chloro-1-methyl-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201259377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(Carboxymethyl)-2-methylthieno[2,3-d]thiazol-3-ium bromide](/img/structure/B1393965.png)

![6-Chloro-2-methoxy-7-methyl-9-propylimidazo[1,5-a]pyrido[3,2-e]pyrazine](/img/structure/B1393968.png)